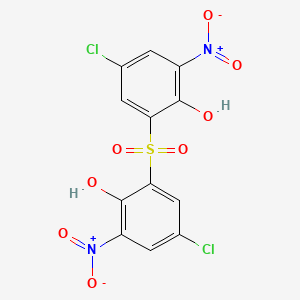

2,2'-Sulfonylbis(4-chloro-6-nitrophenol)

Description

2,2'-Sulfonylbis(4-chloro-6-nitrophenol) is a sulfonyl-linked bisphenolic compound featuring nitro (-NO₂) and chloro (-Cl) substituents at the 4- and 6-positions of each aromatic ring.

Properties

CAS No. |

40654-56-6 |

|---|---|

Molecular Formula |

C12H6Cl2N2O8S |

Molecular Weight |

409.2 g/mol |

IUPAC Name |

4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfonyl-6-nitrophenol |

InChI |

InChI=1S/C12H6Cl2N2O8S/c13-5-1-7(15(19)20)11(17)9(3-5)25(23,24)10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H |

InChI Key |

AHEQNAYIRASCEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)C2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-6-nitrophenol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(4-chloro-6-nitrophenol) undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Aminated Derivatives: From the reduction of nitro groups.

Substituted Phenols: From nucleophilic substitution reactions.

Quinones: From the oxidation of phenolic groups.

Scientific Research Applications

2,2’-Sulfonylbis(4-chloro-6-nitrophenol) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional differences from analogs are critical to its physicochemical behavior. Below is a comparative analysis with three sulfonyl-linked bisphenolic derivatives identified in the evidence:

Key Structural and Functional Differences:

4,4'-Sulfonylbis(chlorobenzene) [CAS 80-07-9]

- Substituents : Chlorine atoms at the 4-positions of both benzene rings.

- Similarity Score : 0.77 (highest among analogs), indicating close structural resemblance but lacking nitro groups .

- Properties : Likely less polar and reactive than the target compound due to the absence of nitro groups, which are strong electron-withdrawing moieties.

4-((4-(Allyloxy)phenyl)sulfonyl)phenol [CAS 97042-18-7] Substituents: Allyloxy (-O-CH₂-CH=CH₂) group at the 4-position of one benzene ring; hydroxyl (-OH) on the other. Similarity Score: 0.69 .

4,4'-Sulfonylbis(phenoxybenzene) [CAS 1623-91-2] Substituents: Phenoxy (-O-C₆H₅) groups at the 4-positions. Similarity Score: 0.68 . Properties: Increased lipophilicity compared to the target compound, making it more suitable for applications requiring hydrophobic interactions.

Data Tables

Table 1: Comparative Analysis of Sulfonylbis Compounds

| Compound Name (CAS) | Substituents | Similarity Score | Key Functional Attributes |

|---|---|---|---|

| 2,2'-Sulfonylbis(4-chloro-6-nitrophenol) | 4-Cl, 6-NO₂ on each ring | N/A | High polarity, oxidative stability |

| 4,4'-Sulfonylbis(chlorobenzene) [80-07-9] | 4-Cl on each ring | 0.77 | Moderate reactivity, halogenated |

| 4-((4-(Allyloxy)phenyl)sulfonyl)phenol [97042-18-7] | 4-allyloxy, -OH | 0.69 | Polymerizable, moderate polarity |

| 4,4'-Sulfonylbis(phenoxybenzene) [1623-91-2] | 4-phenoxy on each ring | 0.68 | High lipophilicity, aromatic |

Research Findings

- Structural Influence on Reactivity: Nitro groups in the target compound enhance electrophilic substitution resistance compared to chloro- or phenoxy-substituted analogs, as nitro groups deactivate aromatic rings .

- Safety and Handling: While explicit toxicity data for the target compound are unavailable, its structural analogs emphasize precautions such as P101 (“If medical advice is needed, have product container or label at hand”) .

- Regulatory Considerations: The evidence highlights that manufacturers may use obscure nomenclature for sulfonylbis derivatives, complicating regulatory compliance. Cross-referencing databases like EnvironmentalChemistry.com is critical for accurate identification .

Notes

Handling Precautions : Always adhere to safety protocols (e.g., P101) when handling sulfonylbis compounds, particularly those with nitro substituents .

Data Limitations : The provided evidence lacks explicit physicochemical or toxicological data for the target compound, necessitating extrapolation from analogs.

Regulatory Compliance : Databases compiled from MSDS and federal guidelines (e.g., EnvironmentalChemistry.com ) are vital for verifying chemical identities and hazards, as naming inconsistencies are common .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.